molecular formula C21H16F2N4O3 B2426439 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1014068-43-9

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2426439
CAS No.: 1014068-43-9
M. Wt: 410.381
InChI Key: KFSYFUAGTHKXJJ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the isoxazole moiety: This step might involve the reaction of the pyrazole intermediate with an isoxazole derivative under suitable conditions.

    Attachment of the 3-fluorobenzyl groups: This can be done through nucleophilic substitution reactions using 3-fluorobenzyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluorobenzyl)-3-(benzyl)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide
  • 1-(3-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

Comparison

Compared to similar compounds, 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide might exhibit unique properties due to the presence of the 3-fluorobenzyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can also affect its solubility, stability, and interaction with biological targets.

Biological Activity

The compound 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in critical physiological processes.

  • Inhibition of Enzymatic Activity :
    • The compound has shown promise as an inhibitor of Factor Xa , a key enzyme in the coagulation cascade, suggesting potential applications in anticoagulation therapy .
    • Isoxazole derivatives have been noted for their role in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer treatment .
  • Receptor Interaction :
    • Preliminary studies indicate that the compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways .
    • Its structural components suggest it could modulate receptor activity, impacting processes such as inflammation and pain signaling.

Pharmacological Properties

The pharmacokinetic and pharmacodynamic profiles of this compound have been evaluated through various assays:

PropertyValue/Description
Solubility Moderate solubility in organic solvents
Bioavailability Optimized through structural modifications
Half-life Under investigation; expected to vary based on formulation
Toxicity Profile Initial screenings indicate low toxicity at therapeutic doses

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that isoxazole derivatives exhibit significant HDAC inhibitory activity, leading to apoptosis in cancer cell lines. The specific compound showed IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .
  • Anticoagulant Effects :
    • Research on pyrazole-based compounds indicated their potential as selective Factor Xa inhibitors. In vivo models showed reduced thrombus formation without significant bleeding risks, highlighting their therapeutic promise in managing thrombotic disorders .
  • Inflammation Modulation :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines, suggesting that this compound may also exhibit such effects .

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c22-16-5-1-3-14(9-16)11-27-12-18(20(28)24-19-7-8-30-26-19)21(25-27)29-13-15-4-2-6-17(23)10-15/h1-10,12H,11,13H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYFUAGTHKXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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